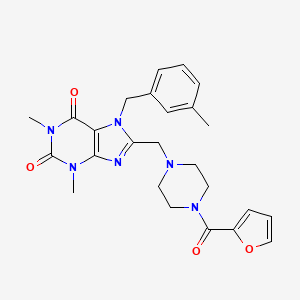
1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with a cyclopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide typically involves the reaction of 6-chloropyridazine with N-cyclopropylpiperidine-4-carboxamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or tetrahydrofuran to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyridazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridazines, N-oxides, and amines are some of the major products formed from these reactions.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone
Comparison: 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C13H17ClN4O |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H17ClN4O/c14-11-3-4-12(17-16-11)18-7-5-9(6-8-18)13(19)15-10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,15,19) |
InChI Key |
IIGFUGUVVSZBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11437038.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437044.png)
![1-(1H-indol-3-ylacetyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11437050.png)

![5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437056.png)
![Ethyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11437058.png)

![2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11437062.png)
![4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide](/img/structure/B11437074.png)
![N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437078.png)
![5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11437083.png)
![N-(3-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11437087.png)
![N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11437088.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11437092.png)
